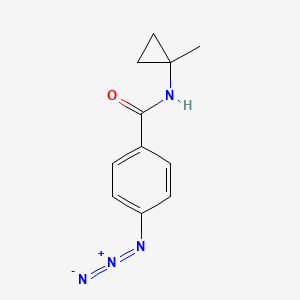

4-Azido-N-(1-methylcyclopropyl)benzamide

Description

Properties

IUPAC Name |

4-azido-N-(1-methylcyclopropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-11(6-7-11)13-10(16)8-2-4-9(5-3-8)14-15-12/h2-5H,6-7H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAIKDWFVUNMDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Allylamine Derivatives

The 1-methylcyclopropyl group is typically synthesized via Simmons-Smith cyclopropanation or transition-metal-catalyzed carbene transfer . A proven protocol involves:

-

Substrate : N-allylphthalimide

-

Reagents : Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu)

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours

-

Mechanism : Zinc-mediated generation of iodomethylzinc intermediates, which deliver methylene groups to the double bond.

Yield : 68–72% (isolated as phthalimide-protected amine)

Deprotection : Hydrazinolysis (NH₂NH₂, ethanol, reflux) affords free 1-methylcyclopropylamine.

Synthesis of 4-Azidobenzoyl Chloride

Nitro Reduction and Diazotization-Azidation Sequence

Step 1: Nitro to Amine Reduction

-

Substrate : 4-Nitrobenzoic acid

-

Reduction System : H₂ (1 atm), 10% Pd/C, ethanol, 25°C

Step 2: Diazotization and Azide Substitution

-

Diazotization : 4-Aminobenzoic acid + NaNO₂ (1.1 equiv.), HCl (conc.), 0–5°C

-

Azidation : Diazonium salt + NaN₃ (2.0 equiv.), CuSO₄ (5 mol%), H₂O/acetone (1:1), 0°C → rt

Step 3: Acyl Chloride Formation

-

Reagent : Oxalyl chloride (2.5 equiv.), catalytic DMF, dichloromethane, 0°C → reflux

Amide Coupling: Final Assembly

Schotten-Baumann Conditions

Catalytic Coupling with COMU®

-

Reagents : COMU® (1.1 equiv.), DIPEA (2.0 equiv.), DMF, rt, 1 hour

-

Advantages : Minimizes epimerization, suitable for heat-sensitive azides

Alternative Route: Direct C–H Azidation

Copper-Catalyzed Diazidation of Enamides

Wang et al. demonstrated that copper thiophene-2-carboxylate (CuTc) catalyzes diazidation of enamides and aminocyclopropanes using TMSN₃ and Selectfluor. Adapting this methodology:

-

Substrate : N-(1-Methylcyclopropyl)benzamide

-

Catalyst : CuTc (2 mol%)

-

Oxidant : Selectfluor (2.2 equiv.)

-

Azide Source : TMSN₃ (3.0 equiv.)

-

Conditions : CH₃CN, rt, 10 minutes

Mechanistic Insights :

-

Single-electron transfer (SET) from Cu(I) to Selectfluor generates a fluorine radical.

-

Hydrogen atom transfer (HAT) forms a benzyl radical.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Azido-N-(1-methylcyclopropyl)benzamide can undergo a variety of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas or triphenylphosphine.

Common Reagents and Conditions

Nitrous Acid: Used for the formation of acyl azides from carboxylic acids.

Alkynes: React with azides in cycloaddition reactions to form triazoles.

Reducing Agents: Such as hydrogen gas or triphenylphosphine, used to reduce azides to amines.

Major Products Formed

Triazoles: Formed from the cycloaddition of azides with alkynes.

Amines: Formed from the reduction of azides.

Scientific Research Applications

4-Azido-N-(1-methylcyclopropyl)benzamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: The azide group can be used to introduce bioactive functionalities into drug molecules.

Materials Science: Employed in the cross-linking of polymers and the formation of highly reactive nitrenes for material modification.

Mechanism of Action

The mechanism of action of 4-Azido-N-(1-methylcyclopropyl)benzamide primarily involves the reactivity of the azide group. Upon activation, the azide group can release nitrogen gas, forming a highly reactive nitrene intermediate. This nitrene can then insert into various chemical bonds, leading to the formation of new products . The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners.

Comparison with Similar Compounds

Q & A

What are the optimal synthetic routes for 4-Azido-N-(1-methylcyclopropyl)benzamide, and how can reaction yields be improved?

Basic Research Question (Synthesis Methodology)

The synthesis of 4-Azido-N-(1-methylcyclopropyl)benzamide derivatives often involves diazidation and functional group transformations. A validated method includes starting with 4-methoxy-N-(1-methylcyclopropyl)benzamide, followed by diazidation and subsequent reduction using triethylsilane and TMSOTf. Column chromatography (silica gel, 1:1 pentanes:ethyl acetate) achieves purification with yields up to 45%. Key variables include stoichiometry of azide sources, reaction time (2 hours at room temperature), and solvent polarity . To improve yields, optimize the diazidation step via controlled temperature gradients and use anhydrous conditions to minimize side reactions.

How can spectroscopic techniques (e.g., NMR, HPLC) validate the structural integrity of 4-Azido-N-(1-methylcyclopropyl)benzamide?

Basic Research Question (Characterization)

1H-NMR (800 MHz, CDCl3) is critical for confirming azide incorporation and cyclopropane stability. For example, the azido group (δ 3.44–3.30 ppm) and cyclopropane protons (δ 1.40–1.20 ppm) show distinct splitting patterns. High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks. Purity (>95%) is confirmed via HPLC with a C18 column (mobile phase: acetonitrile/water gradient). For azide stability, monitor IR spectroscopy for the characteristic ~2100 cm⁻¹ stretch .

What are the thermal and hydrolytic stability challenges of the azido group in this compound, and how can they be mitigated?

Advanced Research Question (Stability Analysis)

The azido group is prone to thermal decomposition (ΔH ~200–250°C) and hydrolysis under acidic/basic conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. Mitigation strategies include:

- Storing the compound at –20°C in anhydrous DMSO or DMF.

- Avoiding prolonged exposure to UV light (use amber vials).

- Buffering reaction media to pH 6–7 during aqueous workups .

How do structural modifications (e.g., substituents on the benzamide ring) influence the compound’s biological activity?

Advanced Research Question (Structure-Activity Relationships)

Substituents like methoxy or tert-butyl groups modulate lipophilicity and target binding. For example, 4-methoxy analogs show enhanced cellular permeability (logP ~2.5) compared to unsubstituted derivatives. Computational docking (AutoDock Vina) predicts interactions with hydrophobic enzyme pockets. In vitro assays (e.g., kinase inhibition) validate these predictions, where IC50 values correlate with substituent bulkiness and electronic effects .

What computational methods are effective in predicting the reactivity of 4-Azido-N-(1-methylcyclopropyl)benzamide in click chemistry applications?

Advanced Research Question (Computational Modeling)

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict regioselectivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Transition state modeling identifies steric hindrance from the cyclopropane group as a rate-limiting factor. Molecular dynamics simulations (AMBER) further assess solvent effects, showing improved reaction rates in THF compared to DMSO .

How can contradictory data on azide reactivity in different solvents be resolved?

Advanced Research Question (Data Contradiction Analysis)

Discrepancies in reaction rates (e.g., faster kinetics in polar aprotic solvents vs. slower in alcohols) arise from solvent polarity and hydrogen-bonding effects. Systematic kinetic studies (UV-Vis monitoring at 270 nm) under controlled conditions (25°C, inert atmosphere) clarify solvent dependencies. Multi-variable regression analysis identifies dielectric constant (ε) and Kamlet-Taft β parameters as key predictors .

What strategies ensure reproducibility in scaled-up synthesis of this compound?

Advanced Research Question (Process Optimization)

For scale-up:

- Use continuous flow reactors to maintain consistent temperature and mixing.

- Implement inline FTIR for real-time monitoring of azide conversion.

- Optimize silica gel chromatography with automated fraction collectors.

Batch-to-batch variability is minimized by standardizing starting material purity (>98%) and reaction quenching protocols (e.g., rapid cooling to –40°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.